2H-Pyran-2-one, 4,5,6-triphenyl-

Description

BenchChem offers high-quality 2H-Pyran-2-one, 4,5,6-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2-one, 4,5,6-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

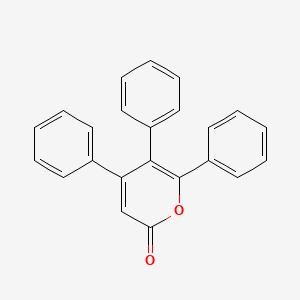

Structure

2D Structure

3D Structure

Properties

CAS No. |

21476-73-3 |

|---|---|

Molecular Formula |

C23H16O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4,5,6-triphenylpyran-2-one |

InChI |

InChI=1S/C23H16O2/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(25-21)19-14-8-3-9-15-19/h1-16H |

InChI Key |

ACHKWWXNWASQFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Significance of the 2h Pyran 2 One Scaffold in Heterocyclic Chemistry

The 2H-pyran-2-one ring system, a six-membered unsaturated lactone, is a cornerstone in heterocyclic chemistry. clockss.orgresearchgate.net Its importance stems from its presence in a wide array of natural products, including those with antifungal, antibiotic, and neurotoxic properties. clockss.org This structural motif is not merely a passive framework but an active participant in a multitude of chemical transformations.

The reactivity of the 2H-pyran-2-one scaffold is characterized by its dual nature. It can exhibit aromatic character through electrophilic substitution reactions, yet it is also susceptible to nucleophilic attack at positions C-2, C-4, and C-6, often leading to ring-opening and rearrangement reactions that form new carbocyclic or heterocyclic systems. clockss.org This reactivity makes 2H-pyran-2-ones valuable building blocks in organic synthesis, providing access to a diverse range of complex molecules. semanticscholar.org Their utility is further expanded by their participation in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as either a diene or a dienophile. chimia.ch

The development of synthetic methodologies to access functionalized 2H-pyran-2-ones continues to be an active area of research, with modern techniques like N-heterocyclic carbene (NHC) catalysis and microwave-assisted synthesis enabling more efficient and regioselective preparations. bohrium.comnih.gov

Overview of Sterically Congested and Phenyl Substituted 2h Pyran 2 One Analogues

The introduction of bulky substituents, such as phenyl groups, onto the 2H-pyran-2-one core gives rise to sterically congested analogues with unique properties. The synthesis of these compounds can be challenging due to steric hindrance, often requiring specific synthetic strategies. semanticscholar.org For instance, one-pot procedures have been developed for the synthesis of 3-amino-5-aryl-6-methyl-2H-pyran-2-ones from sterically hindered arylacetones. semanticscholar.orgresearchgate.net

Phenyl-substituted 2H-pyran-2-ones are of particular interest due to their potential biological activities and applications in materials science. The phenyl groups can influence the molecule's conformation and electronic properties. For example, in 5,6-Dimethyl-4-phenyl-2H-pyran-2-one, the dihedral angle between the pyranone and phenyl rings is a significant structural feature. nih.gov Furthermore, the presence of multiple phenyl groups, as in the case of 3,4,5,6-tetraphenyl-2H-pyran-2-one, can impart fluorescent properties, making them candidates for use in organic light-emitting diodes (OLEDs). ontosight.ai

Research into aryl-substituted 5,6-dihydro-2H-pyran-2-ones has also shown that these compounds can exhibit anti-proliferative properties against cancer cell lines. nih.gov The specific substitution pattern of phenyl groups on the pyranone ring is crucial for their biological activity and physical characteristics.

Research Trajectory and Importance of 2h Pyran 2 One, 4,5,6 Triphenyl in Contemporary Organic Synthesis

Convergent and Divergent Synthetic Approaches

The construction of the 4,5,6-triphenyl-2H-pyran-2-one scaffold and its analogs can be achieved through both convergent and divergent strategies. Convergent syntheses involve the assembly of the pyranone ring from several components in a single or a few steps, while divergent approaches focus on the elaboration of a pre-existing pyranone core.

Cyclocondensation and Annulation Reactions for Pyran Ring Formation

Cyclocondensation and annulation reactions represent the most traditional and widely employed methods for the synthesis of the 2H-pyran-2-one ring. researchgate.netscripps.edu These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a species containing an activated methylene (B1212753) group, followed by cyclization and dehydration.

One common approach involves the reaction of β-keto esters with α,β-unsaturated ketones. For instance, the condensation of ethyl benzoylacetate with chalcone (B49325) (1,3-diphenyl-2-propen-1-one) in the presence of a base would be a plausible route to a triphenyl-substituted dihydropyranone, which could then be oxidized to the desired 2H-pyran-2-one.

Annulation, the formation of a ring onto a pre-existing structure, is another key strategy. scripps.edunih.gov This can be seen in methods where a C-C bond and a C-O bond are formed in a concerted or stepwise manner to close the pyranone ring. For example, the reaction of an enamine with an appropriate electrophile can lead to the formation of a new ring system. nih.gov

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed, Cobalt-Mediated Carbonylation)

Modern synthetic methods have increasingly utilized transition metals to facilitate the construction of complex heterocyclic systems like 2H-pyran-2-ones. nih.govyoutube.commdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis and have been employed in various strategies for pyranone formation. nih.govmdpi.com These can include:

Coupling Reactions: Suzuki-Miyaura coupling can be used to introduce phenyl groups onto a pre-functionalized pyranone core. youtube.commdpi.com For example, a bromo-substituted pyranone could be coupled with phenylboronic acid.

Carbonylation: Palladium-catalyzed carbonylation of suitable precursors, such as 2-arylphenols, can lead to the formation of dibenzopyranones, which are structurally related to triphenylpyranones. nih.gov

Annulation Reactions: Palladium-catalyzed annulation reactions of enaminones with cyclopropenones have been developed for the synthesis of γ-butenolides and γ-lactams, showcasing the potential for ring-forming reactions. rsc.org

Cobalt-Mediated Carbonylation: Cobalt complexes have also been shown to mediate the synthesis of 2H-pyran-2-ones. acs.org These reactions often involve the cyclotrimerization of alkynes or the carbonylation of appropriate substrates. acs.orgcuni.cz While specific examples for 4,5,6-triphenyl-2H-pyran-2-one are not prevalent, the general methodology holds promise for accessing such structures.

One-Pot and Domino Reaction Sequences for Advanced Derivatives

To improve synthetic efficiency and reduce waste, one-pot and domino (or cascade) reactions have been developed for the synthesis of pyranone derivatives. nih.govmjbas.combeilstein-journals.orgias.ac.inchemistryviews.org These processes involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates.

A domino protocol for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles has been reported, which involves consecutive addition-elimination, intramolecular cyclization, and ring-opening/closing sequences. nih.govacs.org Such strategies could be adapted for the synthesis of triphenylated pyranones by selecting appropriate starting materials. One-pot syntheses of various pyran derivatives have been achieved using recyclable catalysts, highlighting the green chemistry aspects of these approaches. mjbas.combhu.ac.in

Carbanion-Induced Ring Transformation Strategies

An innovative approach to the synthesis of functionalized biaryls and other cyclic systems involves the carbanion-induced ring transformation of 2H-pyran-2-ones. rsc.orgresearchgate.net This strategy utilizes a base-catalyzed reaction where a carbanion, generated from a suitable active methylene compound, attacks the pyranone ring, leading to a ring-opening and subsequent re-cyclization to form a new carbocyclic or heterocyclic ring. rsc.org This method offers a pathway to complex structures starting from a pre-formed pyranone.

Regioselective Installation of Phenyl Substituents

The regioselective synthesis of polysubstituted pyranones, including the precise placement of the three phenyl groups in 4,5,6-triphenyl-2H-pyran-2-one, is a critical aspect of their synthesis. nih.gov

Several strategies can be employed to achieve regioselectivity:

Stepwise Synthesis: A stepwise approach allows for the controlled introduction of substituents at specific positions. For example, starting with a pyranone core bearing a halogen at a desired position, a phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction. nih.gov This process can be repeated to install the remaining phenyl groups.

Directed C-H Activation: Palladium-catalyzed phenol-directed C-H activation/carbonylation of 2-phenylphenol (B1666276) derivatives allows for the regioselective formation of dibenzopyranones, demonstrating the power of directing groups in controlling the position of functionalization. nih.gov

Cycloaddition Reactions: The regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction, can be controlled by the electronic and steric properties of the dienophile and the diene. This can be a powerful tool for constructing the pyranone ring with the desired substitution pattern.

Stereochemical Control in the Synthesis of Chiral Analogues

While 4,5,6-triphenyl-2H-pyran-2-one itself is achiral, the development of stereoselective methods for the synthesis of chiral pyranone analogues is an important area of research. mdpi.comrijournals.com This is particularly relevant for the synthesis of natural products and pharmaceuticals, where specific stereoisomers often exhibit distinct biological activities.

Strategies for stereochemical control include:

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the pyranone ring. rijournals.comnih.gov For example, a one-pot catalytic asymmetric synthesis of enantioenriched pyranones has been developed involving the asymmetric alkylation of 2-furfurals. nih.gov

Chiral Pool Synthesis: Starting from readily available chiral starting materials (the "chiral pool"), such as carbohydrates or amino acids, can provide a straightforward route to enantiomerically pure pyranones. mdpi.com

Resolution: Racemic mixtures of chiral pyranones can be separated into their individual enantiomers through various resolution techniques, such as chromatography on a chiral stationary phase or the formation of diastereomeric salts with a chiral resolving agent.

The development of these synthetic methodologies provides a robust toolbox for the construction of 4,5,6-triphenyl-2H-pyran-2-one and a wide array of related triphenylated and polysubstituted pyranones, enabling further exploration of their chemical and biological properties.

Electrophilic and Nucleophilic Reactivity of the 2H-Pyran-2-one Ring System

The inherent polarity of the 2H-pyran-2-one ring, with its electron-deficient carbonyl group and electron-rich diene system, dictates its susceptibility to both electrophilic and nucleophilic attack. The phenyl substituents at positions 4, 5, and 6 further modulate this reactivity through their electronic and steric influences.

The 2H-pyran-2-one ring is susceptible to nucleophilic attack, primarily at the electrophilic C-2 and C-6 positions. This can lead to a ring-opening reaction, forming intermediate species that can then undergo subsequent cyclization to yield a variety of heterocyclic and carbocyclic frameworks. researchgate.netresearchgate.net The reaction of 2,4,6-triphenylpyrylium (B3243816) salts with nucleophiles often proceeds through an initial attack at the α-positions (C-2 or C-6), which have the highest electron deficit. researchgate.net This is followed by a thermally allowed electrocyclic ring opening of the resulting α-pyran to form a 2,4-pentadien-1-one derivative. researchgate.net

For instance, the reaction of pyrylium (B1242799) salts with nucleophiles like the cyanide ion results in the formation of cyanodienones. researchgate.net Similarly, reactions with other nucleophiles can lead to the synthesis of various substituted aromatic compounds.

Table 1: Examples of Nucleophile-Induced Reactions of Pyrylium Salts

| Nucleophile | Product Type | Reference |

| Cyanide (CN⁻) | Cyanodienone | researchgate.net |

| Hydroxylamine | Pyridine-N-oxide | researchgate.net |

| Phenylhydrazine | Pyridinium salt | researchgate.net |

These reactions highlight the versatility of the pyran-2-one scaffold in constructing more complex molecular architectures through nucleophile-initiated ring-opening and recyclization cascades.

While nucleophilic attack is a prominent reaction pathway, electrophilic substitution on the 2H-pyran-2-one ring is also possible, though generally less favored compared to electron-rich aromatic systems like benzene (B151609). The electron-withdrawing nature of the carbonyl group deactivates the ring towards electrophilic attack. However, the positions C-3 and C-5 are the most likely sites for substitution due to their higher electron density compared to the positions adjacent to the carbonyl group. quora.com

The phenyl substituents at C-4, C-5, and C-6 can influence the regioselectivity of electrophilic substitution. The electron-donating or withdrawing nature of substituents on these phenyl rings can further modulate the electron density at C-3 and C-5, thereby directing incoming electrophiles. For example, in systems analogous to pyridine, electrophilic substitution typically occurs at the 3-position to avoid the formation of an unstable intermediate with a positive charge on the heteroatom. quora.comyoutube.com

Pericyclic Reactions Involving the 2H-Pyran-2-one, 4,5,6-triphenyl- Framework

The conjugated diene system within the 2H-pyran-2-one ring makes it an excellent participant in pericyclic reactions, most notably the Diels-Alder cycloaddition. rsc.orgmychemblog.com

2H-Pyran-2-one, 4,5,6-triphenyl- can act as a 4π-electron component (diene) in [4+2] cycloaddition reactions with various dienophiles. mychemblog.commasterorganicchemistry.com These reactions are a powerful tool for the construction of six-membered rings and bicyclic systems. masterorganicchemistry.comlibretexts.org The presence of electron-donating groups on the diene generally accelerates the reaction. mychemblog.comlibretexts.org

The Diels-Alder reaction of 2H-pyran-2-ones with alkynes is particularly noteworthy as it can lead to the formation of substituted aromatic compounds after a subsequent retro-Diels-Alder reaction that extrudes carbon dioxide. rsc.orgmasterorganicchemistry.com

The regioselectivity of the Diels-Alder reaction involving unsymmetrical dienes like substituted 2H-pyran-2-ones is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. rsc.org The substituents on the 2H-pyran-2-one ring, in this case, the three phenyl groups, play a crucial role in directing the orientation of the incoming dienophile.

Stereocontrol is also a key feature of the Diels-Alder reaction. The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. libretexts.orglibretexts.org For instance, a cis-dienophile will lead to a product with cis stereochemistry in the newly formed ring. libretexts.org With cyclic dienes, the formation of endo products is often favored. libretexts.org

The adducts formed from Diels-Alder reactions of 2H-pyran-2-ones can undergo a reverse reaction, known as the retro-Diels-Alder (rDA) reaction, upon heating. masterorganicchemistry.comwikipedia.org This process is thermodynamically favored at higher temperatures and can be used to regenerate the diene and dienophile. wikipedia.org

A particularly significant application of the rDA reaction in the context of 2-pyrone chemistry is the generation of aromatic compounds. The initial Diels-Alder adduct formed from a 2-pyrone and an alkyne can undergo a subsequent rDA reaction, expelling carbon dioxide to yield a stable aromatic ring. masterorganicchemistry.comwikipedia.org This sequence is driven by the formation of the highly stable aromatic system and the irreversible loss of a small gaseous molecule (CO₂). masterorganicchemistry.com

The conditions required for the rDA reaction, such as temperature, can be influenced by the presence of substituents and the solvent. rsc.org Polar solvents can, in some cases, lower the activation energy for the rDA reaction. rsc.org

Rearrangement Reactions and Valence Tautomerism Studies

The structural framework of 2H-pyran-2-ones is predisposed to various rearrangement reactions, primarily driven by photochemical or thermal stimuli. These transformations often lead to the formation of isomeric structures, expanding the chemical space accessible from this heterocyclic core. Furthermore, the concept of valence tautomerism, an equilibrium between cyclic and open-chain isomers, is a crucial aspect of 2H-pyran chemistry.

While specific studies on the rearrangement and valence tautomerism of 4,5,6-triphenyl-2H-pyran-2-one are not extensively documented in the reviewed literature, the general principles governing the reactivity of the 2H-pyran-2-one scaffold provide a strong basis for predicting its behavior. The presence of the three phenyl substituents is expected to significantly influence the electronic and steric landscape of the molecule, thereby modulating its reactivity pathways.

Photochemical Rearrangements:

Irradiation of 2H-pyran-2-ones can induce a variety of rearrangements. For instance, the photochemical transformation of 4H-pyran-4-ones to 2H-pyran-2-ones has been reported, suggesting the possibility of interconversion between pyranone isomers under specific conditions. The photolysis of 2,6-diphenyl-4H-pyran-4-thione results in desulfurization to yield a bi(pyranylidene) derivative, highlighting the reactivity of the pyran ring under photochemical induction. rsc.org While this is a thione analogue, it points towards the potential for light-induced transformations in similarly substituted pyranones.

Valence Tautomerism:

A key feature of 2H-pyrans is their potential to exist in equilibrium with an open-chain valence tautomer, a cis-dienone. researchgate.net This equilibrium is influenced by various factors, including the substitution pattern on the pyran ring and the solvent. For many 2H-pyrans, this equilibrium lies towards the open-chain form. However, the fusion of the pyran ring to an aromatic system, as seen in coumarins, tends to stabilize the cyclic form. In the case of 4,5,6-triphenyl-2H-pyran-2-one, the steric bulk and electronic effects of the three phenyl groups likely play a significant role in the position of this equilibrium. It is plausible that the steric interactions between the phenyl groups could influence the planarity of the open-chain form, thereby affecting the equilibrium dynamics.

Thermal Rearrangements:

Thermal decomposition of pyran derivatives has also been investigated. For example, computational studies on the thermal decomposition of dihydropyran derivatives indicate that substituent groups can influence the activation energy of the decomposition process. mdpi.com While direct evidence for the thermal rearrangement of 4,5,6-triphenyl-2H-pyran-2-one is scarce, it is conceivable that under thermal stress, it could undergo rearrangements or decomposition, potentially involving the phenyl substituents.

Functionalization and Derivatization Strategies for Enhancing Molecular Complexity

The 2H-pyran-2-one scaffold serves as a versatile platform for the introduction of new functional groups and the construction of more complex molecular architectures. The presence of multiple reaction sites, including the double bonds and the carbonyl group, allows for a range of chemical transformations.

Reactions at the Pyranone Core:

The electrophilic and nucleophilic centers within the 2H-pyran-2-one ring are targets for various derivatization reactions. The double bonds can potentially undergo cycloaddition reactions, providing a pathway to fused ring systems. For instance, [4+2] cycloaddition reactions are a common strategy for constructing six-membered rings. uzhnu.edu.uanih.gov The carbonyl group can react with nucleophiles, and the α-carbon to the carbonyl can be a site for enolate formation and subsequent alkylation or other functionalization.

Studies on related furo[3,2-b]pyran-2-ones have shown that they react with various nitrogen-containing nucleophiles, leading to either enamines or recyclized products depending on the nucleophile. beilstein-journals.org This suggests that 4,5,6-triphenyl-2H-pyran-2-one could similarly be derivatized through reactions with nucleophiles at the carbonyl carbon or via conjugate addition.

Functionalization of the Phenyl Substituents:

The three phenyl rings on the pyranone core offer additional sites for functionalization through electrophilic aromatic substitution reactions. msu.edumsu.eduyoutube.com Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be employed to introduce a variety of substituents onto the phenyl rings. The directing effects of the pyranone core and the existing phenyl groups would influence the regioselectivity of these substitutions.

Advanced Spectroscopic and Structural Elucidation of 2h Pyran 2 One, 4,5,6 Triphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution NMR spectroscopy is a powerful tool for determining the precise chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule, providing critical insights into its stereochemistry and preferred conformation in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4,5,6-triphenyl-2H-pyran-2-one is expected to be characterized by signals in distinct regions corresponding to the different types of protons. The sole proton on the pyranone ring, at position 3, would likely appear as a singlet in the vinylic region. Its chemical shift would be influenced by the electron-withdrawing effect of the adjacent carbonyl group and the electronic effects of the phenyl substituents. Based on data for similar pyranone structures, this proton is anticipated to resonate downfield. The aromatic protons of the three phenyl rings will produce a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons can provide information about the rotational freedom and relative orientation of the phenyl rings. Studies on related 2,4,6-triphenyl-4H-seleno(thio)pyrans have shown that the chemical shifts of the phenyl protons are sensitive to isomerization and the electronic nature of the heterocyclic ring, a principle that applies here as well. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of 4,5,6-triphenyl-2H-pyran-2-one would be expected to show a signal for the carbonyl carbon (C-2) significantly downfield, typically in the range of 160-170 ppm, which is characteristic for a lactone. The olefinic carbons of the pyranone ring (C-3, C-4, and C-5) and the oxygen-bearing carbon (C-6) would appear in the vinylic and oxygenated carbon region of the spectrum. The chemical shifts of the carbons in the three phenyl rings would also be observable in the aromatic region (typically 120-140 ppm), with the ipso-carbons (the carbons directly attached to the pyranone ring) showing distinct shifts due to their substitution.

Interactive Data Table: Predicted NMR Chemical Shifts Note: The following data is estimated based on known values for similar structures and general NMR principles, as direct experimental data for 4,5,6-triphenyl-2H-pyran-2-one is not readily available in the searched literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.0 - 6.5 (singlet) | - |

| Phenyl H's | 7.0 - 8.0 (multiplet) | - |

| C-2 (C=O) | - | 160 - 170 |

| C-3 | - | 100 - 110 |

| C-4 | - | 140 - 150 |

| C-5 | - | 120 - 130 |

| C-6 | - | 150 - 160 |

| Phenyl C's | - | 125 - 140 |

Vibrational Spectroscopy (Infrared and Raman) for Diagnostic Features and Intramolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the pyranone and phenyl rings are expected to give rise to strong signals in the Raman spectrum due to the high polarizability of these bonds. The symmetric breathing modes of the phenyl rings are also characteristically strong in Raman spectra. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic transition, could be used to selectively enhance vibrations associated with the chromophoric parts of the molecule, providing deeper insights into the electronic structure. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies Note: The following data is estimated based on known values for similar structures and general vibrational spectroscopy principles.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Vinylic C-H Stretch | ~3050 | Medium |

| C=O Stretch (lactone) | 1750 - 1700 | Medium-Strong |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Strong |

| Pyranone C=C Stretch | 1650 - 1550 | Strong |

| C-O Stretch | 1300 - 1000 | Strong |

| C-H Bending (out-of-plane) | 900 - 675 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure and the relative stability of its fragments.

For 2H-Pyran-2-one, 4,5,6-triphenyl-, with a molecular formula of C₂₃H₁₆O₂, the calculated exact mass is 336.1150 g/mol . HRMS analysis would be able to confirm this elemental composition with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 336. The fragmentation of the molecular ion would likely proceed through several pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules or radicals. For 4,5,6-triphenyl-2H-pyran-2-one, potential fragmentation pathways could involve:

Loss of CO: A common fragmentation for lactones, leading to a furan-based radical cation.

Loss of CO₂: Also possible from the lactone moiety.

Cleavage of phenyl groups: Loss of a phenyl radical (C₆H₅˙, 77 u) or benzene (B151609) (C₆H₆, 78 u).

Rearrangement reactions: Complex rearrangements followed by fragmentation are also possible, given the highly conjugated system.

The relative intensities of the fragment ions would depend on their stability. For instance, fragments that maintain aromaticity or are resonance-stabilized would be expected to be more abundant.

Interactive Data Table: Predicted HRMS Fragments Note: The following data is predicted based on general fragmentation patterns of similar compounds.

| m/z | Possible Fragment Ion | Neutral Loss |

| 336 | [C₂₃H₁₆O₂]⁺˙ | (Molecular Ion) |

| 308 | [C₂₂H₁₆O]⁺˙ | CO |

| 292 | [C₂₂H₁₆]⁺˙ | CO₂ |

| 259 | [C₁₇H₁₁O₂]⁺ | C₆H₅ |

| 77 | [C₆H₅]⁺ | - |

X-ray Crystallography for Solid-State Molecular Architecture and Packing Arrangements

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 4,5,6-triphenyl-2H-pyran-2-one was not found in the searched literature, analysis of related structures can provide valuable insights.

For example, the crystal structure of 5,6-dimethyl-4-phenyl-2H-pyran-2-one reveals that the pyranone ring is essentially planar. nih.gov It is expected that the pyranone ring in the title compound would also adopt a planar or near-planar conformation. The key structural parameters to be determined would be the dihedral angles of the three phenyl rings with respect to the pyranone ring. Due to steric interactions between the adjacent phenyl groups at positions 4 and 5, and between the phenyl group at position 6 and the carbonyl oxygen, it is highly probable that these rings are significantly twisted out of the plane of the pyranone ring.

Interactive Data Table: Expected Crystallographic Parameters Note: The following data is hypothetical and based on typical values for organic molecules of similar size and complexity.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P-1 |

| Key Bond Lengths | C=O: ~1.2 Å; C=C: ~1.34-1.40 Å; C-O: ~1.35-1.45 Å; C-C (aryl): ~1.39 Å |

| Key Bond Angles | Angles within the pyranone and phenyl rings ~120° |

| Phenyl Ring Dihedral Angles | Expected to be significant (> 30°) |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable to 4,5,6-triphenyl-2H-pyran-2-one)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent molecule, 4,5,6-triphenyl-2H-pyran-2-one, is achiral and therefore would not exhibit a CD spectrum.

However, if a chiral derivative of this compound were to be synthesized, for instance, by introducing a chiral center into one of the phenyl substituents or by creating a situation of atropisomerism where the rotation of the phenyl rings is restricted, then CD spectroscopy would become a valuable tool. The resulting CD spectrum would provide information about the absolute configuration and the conformational preferences of the chiral molecule in solution.

For example, studies on chiral triphenylpyrrole derivatives have shown that they can exhibit aggregation-induced circular dichroism (AICD), where the formation of ordered aggregates in solution leads to strong CD signals. nih.gov A similar phenomenon could potentially be observed for chiral derivatives of 4,5,6-triphenyl-2H-pyran-2-one, providing insights into their self-assembly and supramolecular chirality. As of the current search, no literature describing chiral derivatives of 4,5,6-triphenyl-2H-pyran-2-one and their CD spectroscopic analysis has been found. Therefore, this section remains speculative but highlights a potential avenue for future research.

Computational and Theoretical Investigations of 2h Pyran 2 One, 4,5,6 Triphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction.conicet.gov.arresearchgate.netmdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chalcogen.ro For 2H-Pyran-2-one, 4,5,6-triphenyl-, DFT calculations offer insights into its geometry, vibrational modes, and electronic properties, which are crucial for predicting its reactivity.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. mdpi.com This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. The calculated frequencies can be compared with experimental spectroscopic data to confirm the optimized structure and to assign specific vibrational bands to particular functional groups within the molecule. For instance, the characteristic C=O stretching frequency of the lactone ring and the C=C stretching frequencies of the pyranone and phenyl rings would be identified. irjet.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in 2H-Pyran-2-one, 4,5,6-triphenyl- (Hypothetical DFT Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Lactone) | Stretching | 1700-1750 |

| C=C (Pyranone Ring) | Stretching | 1600-1650 |

| C=C (Phenyl Rings) | Stretching | 1450-1600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-O (Lactone) | Stretching | 1200-1300 |

Note: This table presents hypothetical data based on typical ranges for these functional groups and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller HOMO-LUMO gap suggests that the molecule is more reactive. chalcogen.ro

For 2H-Pyran-2-one, 4,5,6-triphenyl-, HOMO-LUMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is likely to be localized on the electron-rich phenyl groups and the C=C bonds of the pyranone ring, while the LUMO may be centered on the electron-deficient carbonyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ)

Table 2: Calculated Global Reactivity Descriptors for 2H-Pyran-2-one, 4,5,6-triphenyl- (Hypothetical DFT Data)

| Descriptor | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.67 |

Note: This table presents hypothetical data for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent areas with intermediate potential. researchgate.net

For 2H-Pyran-2-one, 4,5,6-triphenyl-, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The regions around the hydrogen atoms of the phenyl rings would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The phenyl rings themselves would likely show a mix of potentials, reflecting the delocalized π-electron system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. conicet.gov.ar These models establish a mathematical relationship between the structural features (descriptors) of a molecule and a specific property of interest. ijournalse.org For 2H-Pyran-2-one, 4,5,6-triphenyl- and its derivatives, QSPR models could be developed to predict various properties such as solubility, boiling point, or even biological activity. nih.gov By calculating a set of molecular descriptors (e.g., topological, electronic, steric), a statistical model can be built to correlate these descriptors with the desired property. This predictive capability is highly valuable in guiding the design of new compounds with optimized properties. conicet.gov.ar

Elucidation of Reaction Mechanisms via Transition State Calculations.researchgate.net

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics. mdpi.com

For 2H-Pyran-2-one, 4,5,6-triphenyl-, transition state calculations could be used to elucidate the mechanisms of its various reactions, such as Diels-Alder reactions, nucleophilic additions to the carbonyl group, or electrophilic substitutions on the phenyl rings. These calculations can help to understand the step-by-step process of bond breaking and bond formation, providing a detailed picture of how the reaction proceeds. mdpi.com This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Applications of 2h Pyran 2 One, 4,5,6 Triphenyl in Advanced Materials and Organic Synthesis

Versatility as Building Blocks in Multistep Organic Synthesis

2H-Pyran-2-one, 4,5,6-triphenyl-, and its derivatives are recognized for their utility as fundamental building blocks in the field of organic synthesis. researchgate.netumich.edu The pyran-2-one ring system is susceptible to nucleophilic attack at several positions (C-2, C-4, and C-6), making it a reactive intermediate for the construction of various carbocyclic and heterocyclic structures. umich.edu This reactivity has been exploited in numerous synthetic strategies to produce highly substituted and complex molecules. researchgate.netumich.edu

The presence of phenyl groups at the 4, 5, and 6 positions influences the electronic properties and steric environment of the pyran-2-one core, guiding the regioselectivity of subsequent reactions. These substituents play a crucial role in the design of synthetic routes targeting specific molecular architectures. The versatility of the 2H-pyran-2-one scaffold is further demonstrated by its use in the synthesis of a wide array of heterocyclic compounds through rearrangement reactions initiated by various nucleophiles. researchgate.net

| Application | Description | Key Feature |

| Heterocycle Synthesis | Serves as a precursor for a variety of heterocyclic systems through reactions with nucleophiles. researchgate.net | Reactive pyran-2-one ring |

| Arene and Heteroarene Synthesis | Utilized in synthetic approaches to prepare arenes and heteroarenes. umich.edu | Susceptibility to nucleophilic attack |

| Diels-Alder Reactions | Functions as a diene in Diels-Alder reactions to form bicyclic compounds. researchgate.net | Conjugated diene system |

Development of Fluorescent Molecules and Fluorophores for Advanced Materials

The triphenyl-substituted 2H-pyran-2-one core is a key component in the design of novel fluorescent molecules and fluorophores. The extended π-conjugation provided by the multiple phenyl rings, in conjunction with the pyran-2-one system, forms the basis for their photophysical properties. nih.gov By strategically modifying the substituents on the phenyl rings, the fluorescence emission characteristics, such as quantum yield and emission wavelength, can be finely tuned. researchgate.net

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption and emission spectra. researchgate.net This tunability is critical for the development of fluorophores tailored for specific applications in advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. Research has shown that similar heterocyclic scaffolds can be used to create fluorescent materials with desirable properties like large Stokes shifts and high molar absorption coefficients. nih.govrsc.org

Precursors for the Construction of Polycyclic Aromatic Hydrocarbons and Carbocyclic Scaffolds

The 2H-pyran-2-one ring system, particularly when substituted with multiple aryl groups like in 4,5,6-triphenyl-2H-pyran-2-one, serves as a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other carbocyclic frameworks. wikipedia.orgclu-in.orgnih.gov The inherent reactivity of the pyran-2-one moiety allows for its participation in various cycloaddition and rearrangement reactions, which are pivotal in the construction of fused ring systems. researchgate.net

One of the key synthetic strategies involves the Diels-Alder reaction, where the diene system of the pyran-2-one ring reacts with a suitable dienophile. Subsequent elimination of carbon dioxide from the resulting bicyclic adduct can lead to the formation of a new aromatic ring, effectively building up the polycyclic structure. The strategic placement of the phenyl groups on the pyran-2-one core influences the regiochemistry and stereochemistry of these transformations, enabling the controlled synthesis of specific PAH isomers. The thermal or photochemical reactions of pyran-2-ones can also lead to ring-opening and subsequent cyclization pathways, providing alternative routes to diverse carbocyclic scaffolds. researchgate.net

Role in the Synthesis of Complex Natural Product Analogues (non-pharmacological context)

The 2H-pyran-2-one scaffold, including the 4,5,6-triphenyl derivative, is a valuable building block in the synthesis of analogues of complex natural products. researchgate.netresearchgate.net While not necessarily targeting pharmacological activity, the synthesis of these analogues is crucial for structure-activity relationship studies and for developing a deeper understanding of the chemical principles governing the assembly of intricate molecular architectures. nih.govnih.gov

The pyran-2-one ring is a common motif in a variety of natural products. nih.govresearchgate.net The ability to synthesize analogues with systematic variations in their substitution patterns, such as the introduction of the three phenyl groups in 2H-pyran-2-one, 4,5,6-triphenyl-, allows chemists to probe the steric and electronic requirements for certain structural features or reaction pathways. These synthetic efforts often lead to the development of new synthetic methodologies and a greater appreciation for the chemical diversity found in nature. nih.gov

Design Considerations for Optical and Electronic Material Applications

The design of organic materials for optical and electronic applications necessitates careful consideration of the molecular structure to achieve desired properties. 2H-Pyran-2-one, 4,5,6-triphenyl- provides a foundational structure that can be systematically modified to tune its optical and electronic characteristics. researchgate.netumich.edu

Key Design Considerations:

π-Conjugation: The extent of the π-conjugated system is a primary determinant of the material's absorption and emission wavelengths. The three phenyl groups in 4,5,6-triphenyl-2H-pyran-2-one contribute significantly to the delocalization of π-electrons. Further extension of this conjugation, for instance, by introducing other aromatic or unsaturated groups, can lead to red-shifted absorption and emission, which is desirable for applications such as near-infrared (NIR) emitters. nih.gov

Electron-Donating and -Withdrawing Groups: The introduction of electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) onto the phenyl rings can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap engineering is crucial for tuning the color of emitted light and for controlling charge injection and transport properties in electronic devices. researchgate.net

Molecular Geometry and Packing: The planarity and intermolecular interactions of the molecules in the solid state significantly impact their bulk optical and electronic properties. The steric hindrance introduced by the phenyl groups can influence the crystal packing, potentially preventing aggregation-caused quenching of fluorescence. Controlling the molecular geometry is essential for achieving efficient charge transport in organic semiconductors.

Synthesis of Donor-Acceptor Architectures: The pyran-2-one core can act as an electron-accepting moiety. By attaching electron-donating groups to the phenyl substituents, a donor-acceptor (D-A) type structure can be created within a single molecule. mdpi.com This intramolecular charge transfer character is a common design strategy for developing materials with strong fluorescence and non-linear optical properties.

| Design Parameter | Effect on Properties | Application Relevance |

| Extended π-Conjugation | Red-shifted absorption/emission | OLEDs, NIR imaging |

| Electron-Donating/Withdrawing Groups | Tunable HOMO/LUMO levels, color tuning | Full-color displays, sensors |

| Steric Hindrance | Prevention of aggregation-caused quenching | High-efficiency solid-state emitters |

| Donor-Acceptor Structure | Intramolecular charge transfer | Non-linear optics, photovoltaics |

Future Directions and Emerging Research Avenues for 2h Pyran 2 One, 4,5,6 Triphenyl

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of highly substituted pyranones like 4,5,6-triphenyl-2H-pyran-2-one often requires sophisticated catalytic strategies to ensure high yields and selectivity. Future research is increasingly focused on moving beyond traditional methods towards novel catalytic systems. The investigation into transition metal oxide nanomaterials, such as magnetic iron oxide nanoparticles (Fe₃O₄), is a promising area. nih.govsemanticscholar.org These materials offer high stability, easy separation from the reaction mixture, and potential for recyclability, aligning with the principles of green chemistry. semanticscholar.org

Furthermore, the use of phosphine-based catalysts, such as triphenylphosphine (B44618) (PPh₃), has proven effective for the synthesis of other polysubstituted pyrans and represents a viable avenue for optimizing the synthesis of the title compound. researchgate.net These catalysts can be recycled multiple times without significant loss of activity, making them economically and environmentally attractive. researchgate.net Copper-catalyzed tandem reactions, which allow for the construction of multiple covalent bonds in a single pot, also present a powerful strategy for accessing complex pyran structures from simple starting materials. researchgate.net The development of cooperative catalytic systems, potentially combining a transition metal with an organocatalyst, could unlock new reaction pathways and improve efficiency for constructing the densely functionalized triphenylated pyranone core. mdpi.com

Table 1: Comparison of Emerging Catalytic Systems for Pyran Synthesis

| Catalytic System | Key Advantages | Potential Application for 4,5,6-triphenyl-2H-pyran-2-one | Reference |

|---|---|---|---|

| Magnetic Nanocatalysts (e.g., Fe₃O₄-based) | High stability, reusability, easy separation, eco-friendly. | Efficiently catalyze multicomponent reactions leading to the pyran core. | nih.govsemanticscholar.org |

| Triphenylphosphine (PPh₃) | Reusable, mild reaction conditions, high yields. | One-pot condensation reactions of precursors to form the pyran ring. | researchgate.net |

| Copper-Catalyzed Systems | Cost-effective, enables tandem reactions, forms multiple bonds in one pot. | Catalyzing cyclization pathways from appropriate acyclic precursors. | researchgate.net |

| Cooperative Catalysis (e.g., Metal + Acid) | Synergistic effects, can enable difficult transformations, high functional group tolerance. | Facilitating complex cycloisomerization reactions under mild conditions. | mdpi.com |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are becoming central to modern synthetic chemistry. For 2H-Pyran-2-one, 4,5,6-triphenyl-, future research will heavily emphasize the development of sustainable synthetic protocols. A key strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product. nih.govresearchgate.net MCRs are highly atom-economical and reduce waste by minimizing intermediate purification steps.

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of complex molecules. Advanced in-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, offer a powerful window into the reaction as it happens. nih.gov Unlike traditional ex-situ analysis where samples are removed from the reaction, in-situ monitoring allows for the continuous, real-time tracking of reactant consumption, product formation, and the appearance of transient intermediates. nih.govresearchgate.net

For the synthesis of 2H-Pyran-2-one, 4,5,6-triphenyl-, which may proceed through intermediates like 1-oxatrienes via electrocyclization, in-situ FTIR could provide direct evidence for these short-lived species. rsc.org Techniques such as Attenuated Total Reflectance (ATR)-FTIR are particularly well-suited for this, as they can monitor the reaction mixture directly without extensive sample preparation. nih.gov The data gathered from such studies can be used to build precise kinetic models, identify rate-limiting steps, and fine-tune reaction parameters like temperature and catalyst loading to maximize yield and minimize side-product formation.

Theoretical Prediction and Synthesis of Novel Triphenylated Pyranone Derivatives

Computational chemistry provides a powerful tool for designing new molecules and predicting their properties before undertaking lengthy and resource-intensive synthetic work. Future research will leverage theoretical methods like Density Functional Theory (DFT) to explore novel derivatives of the triphenylated pyranone scaffold. mdpi.com These in silico studies can predict key molecular properties, including geometric structures, electronic characteristics, and stability. mdpi.com

By modifying the substitution patterns on the three phenyl rings—for instance, by adding electron-donating or electron-withdrawing groups—chemists can theoretically model the impact on the molecule's properties. This predictive power allows researchers to screen vast virtual libraries of compounds and prioritize the synthesis of derivatives with the most promising characteristics for specific applications, such as enhanced fluorescence or tailored electronic behavior. Theoretical calculations can also help elucidate reaction mechanisms, for example, by calculating the energy barriers for different cyclization pathways, thereby guiding the development of more efficient synthetic strategies. rsc.orgmdpi.com

Table 2: Applications of Theoretical Prediction in Designing Pyranone Derivatives

| Predicted Property | Computational Method | Significance for Research | Reference |

|---|---|---|---|

| Molecular Geometry & Stability | Density Functional Theory (DFT) | Identifies the most stable conformations and assesses the viability of new derivatives. | mdpi.com |

| Electronic Properties (HOMO/LUMO) | Time-Dependent DFT (TD-DFT) | Predicts optical and electronic behavior, guiding the design of functional materials. | mdpi.com |

| Reaction Pathways & Energy Barriers | DFT Transition State Search | Elucidates reaction mechanisms and helps optimize synthetic conditions. | rsc.org |

| Spectroscopic Properties (IR, NMR) | DFT Calculations | Aids in the characterization and identification of newly synthesized compounds. | mdpi.com |

Integration into Supramolecular Architectures and Functional Materials Design

The rigid, well-defined, and sterically bulky nature of 2H-Pyran-2-one, 4,5,6-triphenyl- makes it an intriguing building block (or "tecton") for the field of supramolecular chemistry and materials science. Future research is expected to explore the integration of this pyranone into larger, highly ordered systems held together by non-covalent interactions.

One emerging avenue is its use in host-guest chemistry. The triphenylated scaffold could be designed to fit within the cavity of a larger host molecule, or it could be functionalized to act as a host itself. A more advanced application lies in the construction of supramolecular polymers. rsc.org By introducing specific recognition motifs onto the pyranone core, it could be programmed to self-assemble into well-defined one-, two-, or three-dimensional networks. rsc.org These novel materials could possess unique properties arising from the collective behavior of the assembled molecules, with potential applications in areas such as organic electronics, chemical sensing, or smart materials. The inherent fluorescence of many pyranone derivatives could also be harnessed in these architectures to create new types of light-emitting materials or sensors.

Q & A

Q. What are the optimal synthetic routes for 2H-Pyran-2-one, 4,5,6-triphenyl-?

Methodological Answer: Multicomponent reactions (MCRs) are widely used for synthesizing substituted pyranones. For example, coupling phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol under reflux with a catalyst (e.g., p-toluenesulfonic acid) yields derivatives with high regioselectivity . Optimization involves adjusting reaction time (typically 6–12 hours), solvent polarity, and catalyst loading. Purification via vacuum drying or column chromatography is recommended .

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer: Key techniques include:

- X-ray crystallography for structural elucidation (if crystalline).

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyranone ring and phenyl groups.

- HPLC for purity assessment (≥95% is standard for publication) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability, given the compound’s predicted boiling point of ~457°C .

Q. What solvents and conditions ensure stability during storage?

Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid moisture due to hydrolytic sensitivity of the lactone ring. Use anhydrous dichloromethane or DMSO for solubility testing, as these minimize decomposition .

Q. How does the electronic nature of substituents affect reactivity?

Methodological Answer: Electron-donating groups (e.g., –OCH₃) on phenyl rings increase electron density at the carbonyl group, altering nucleophilic attack sites. Use Hammett constants (σ) to predict substituent effects on reaction rates. For example, para-substituted phenyl groups with σ < 0 enhance electrophilicity at C-3 .

Q. What theoretical frameworks guide mechanistic studies of pyranone derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cycloadditions or ring-opening. Pair computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer: Contradictions often arise from stereochemical ambiguity or solvent effects. Use:

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Methodological Answer: Employ a factorial design to screen variables (e.g., substituent position, solvent polarity). For example:

Q. How can computational methods predict the ecological impact of 4,5,6-triphenyl derivatives?

Methodological Answer: Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate:

- Bioconcentration factor (BCF) : Use logP values (predicted ~2.8 for C₁₃H₁₄O₃ derivatives) .

- Toxicity : Leverage OECD guidelines and EPI Suite software to simulate aquatic toxicity .

Q. What strategies mitigate side reactions during functionalization of the pyranone core?

Methodological Answer:

Q. How do researchers validate the biological activity of 4,5,6-triphenyl derivatives?

Methodological Answer:

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) at 10–100 µM concentrations.

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).

- Metabolic stability : Assess half-life (t½) in liver microsomes to prioritize candidates .

Methodological Notes

- Data Triangulation : Cross-reference experimental results (e.g., melting points, spectral data) with NIST databases to ensure accuracy .

- Safety Protocols : Follow GHS guidelines for handling acute toxicity (Category 4) and skin irritation risks .

- Theoretical Alignment : Anchor studies in conceptual frameworks (e.g., frontier molecular orbital theory) to justify mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.